Hainanmurpanin

Description

Hainanmurpanin has been reported in Murraya paniculata and Murraya exotica with data available.

Properties

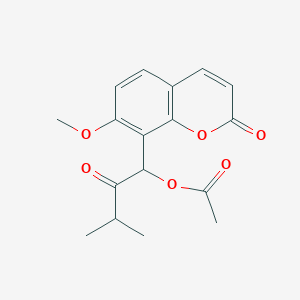

IUPAC Name |

[1-(7-methoxy-2-oxochromen-8-yl)-3-methyl-2-oxobutyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-9(2)15(20)17(22-10(3)18)14-12(21-4)7-5-11-6-8-13(19)23-16(11)14/h5-9,17H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHOVPZUSXEINR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95360-22-8 |

Source

|

| Record name | 95360-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hainanmurpanin: A Technical Overview of its Discovery and Origin

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as a technical guide on the discovery and origin of Hainanmurpanin, a natural product belonging to the coumarin class of compounds. While extensive research into its specific biological activities and mechanisms of action remains to be publicly detailed, this guide consolidates the available information regarding its isolation and chemical properties.

Introduction to Hainanmurpanin

Hainanmurpanin is a coumarin, a type of benzopyrone that forms a large class of phenolic substances found in many plants. It is identified by the Chemical Abstracts Service (CAS) number 95360-22-8 and possesses the chemical formula C₁₇H₁₈O₆, with a molecular weight of 318.325 g/mol .[1]

Discovery and Botanical Origin

Hainanmurpanin was discovered in the leaves of Murraya exotica L., a plant belonging to the Rutaceae family.[2] This species is also sometimes referred to as Murraya paniculata.[1][3] The aerial parts of Murraya paniculata, including the leaves, are known to be a rich source of various coumarins.[1]

While the initial date and research group responsible for the first isolation and characterization of Hainanmurpanin are not detailed in the readily available scientific literature, subsequent studies have focused on methods for its preparative isolation and purification from its natural source.

Physicochemical Data

A summary of the key physicochemical properties of Hainanmurpanin is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₈O₆ | [1] |

| Molecular Weight | 318.325 g/mol | [1] |

| CAS Number | 95360-22-8 | [1] |

| Compound Type | Coumarin | [1] |

Table 1: Physicochemical Properties of Hainanmurpanin

Experimental Protocols: Isolation and Purification

A detailed method for the preparative isolation and purification of Hainanmurpanin from the leaves of Murraya exotica L. has been described.[2] This protocol is crucial for obtaining a pure sample of the compound for further biological and chemical studies. The general workflow is outlined below and visualized in the accompanying diagram.

Extraction and Enrichment

-

Supercritical Fluid Extraction (SFE): The dried leaves of Murraya exotica L. are subjected to supercritical fluid extraction using CO₂.

-

Solvent Extraction: The crude extract obtained from SFE is further extracted with 80% methanol/water to concentrate the coumarin compounds, including Hainanmurpanin.

-

High-Speed Countercurrent Chromatography (HSCCC) - Enrichment: The methanol/water extract is then subjected to a preliminary separation using conventional HSCCC to enrich the fraction containing Hainanmurpanin and other target coumarins.

Purification

-

Consecutive High-Speed Countercurrent Chromatography (HSCCC) - Purification: The enriched fraction from the previous step is further purified using consecutive HSCCC to isolate Hainanmurpanin with high purity.

Biological Activity and Future Directions

The broader class of coumarins isolated from Murraya exotica has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. However, specific quantitative data, detailed experimental protocols for biological assays, and the elucidation of signaling pathways directly attributed to Hainanmurpanin are not extensively documented in the current body of scientific literature.

The availability of a robust isolation protocol for Hainanmurpanin opens the door for comprehensive investigations into its pharmacological potential. Future research should focus on:

-

Screening for Biological Activity: A systematic evaluation of Hainanmurpanin across a panel of in vitro and in vivo assays to identify its primary biological targets.

-

Mechanism of Action Studies: Elucidation of the specific molecular pathways and signaling cascades modulated by Hainanmurpanin.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of Hainanmurpanin analogs to understand the chemical moieties responsible for any observed biological effects.

This foundational work will be critical in determining the potential of Hainanmurpanin as a lead compound for drug discovery and development.

References

- 1. A Brief Review on Murraya paniculata (Orange Jasmine): pharmacognosy, phytochemistry and ethanomedicinal uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative isolation and purification of hainanmurpanin, meranzin, and phebalosin from leaves of Murraya exotica L. using supercritical fluid extraction combined with consecutive high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biochemjournal.com [biochemjournal.com]

An In-depth Technical Guide on the Preliminary Biological Activity of Bioactive Compounds from the Murraya Genus

Disclaimer: Initial searches for "Hainanmurpanin" did not yield any results for a specific chemical compound with this name in the peer-reviewed scientific literature. It is possible that this is a novel or proprietary name not yet in the public domain, or a potential misspelling of a compound from the Murraya genus, which is found in the Hainan region of China. This guide therefore focuses on the preliminary biological activities of various known bioactive compounds isolated from the Murraya genus, which are of significant interest to the scientific community.

The genus Murraya, belonging to the Rutaceae family, is a rich source of structurally diverse and biologically active secondary metabolites.[1] Phytochemical investigations have led to the isolation of numerous compounds, including alkaloids, coumarins, flavonoids, and terpenoids.[1][2] These compounds have demonstrated a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities, making them promising candidates for drug discovery and development.[1][3]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various compounds and extracts from Murraya species.

Table 1: Cytotoxic Activity of Compounds from Murraya Species

| Compound/Extract | Cell Line(s) | Activity Metric | Value | Reference(s) |

| Mahanine | HCT 116, HeLa, HepG2 | IC₅₀ | Data not specified | [1] |

| Murrayanol | Not specified | IC₅₀ | ~0.2 µg/mL (AChE Inhibition) | [4] |

| Mahanimbine | Not specified | IC₅₀ | ~0.2 µg/mL (AChE Inhibition) | [4] |

| M. paniculata Leaf Essential Oil | Artemia salina (Brine Shrimp) | LC₅₀ | 41 µg/mL | [5] |

Table 2: Antimicrobial and Nematicidal Activity of Murraya paniculata Leaf Essential Oil

| Organism | Activity Metric | Value | Reference(s) |

| Aspergillus niger | MIC | 313 µg/mL | [5] |

| Caenorhabditis elegans | LC₅₀ | 37 µg/mL | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the biological activity of compounds from the Murraya genus.

2.1. In Vitro Cytotoxicity Assay (General Protocol)

A common method to assess the cytotoxic activity of compounds against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HCT 116, HeLa, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., isolated alkaloids from Murraya) and a vehicle control.

-

After a specified incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with a fresh medium containing MTT solution.

-

The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

2.2. Antimicrobial Activity Assay (Microbroth Dilution Method)

The minimum inhibitory concentration (MIC) of the essential oil of Murraya paniculata against fungal strains can be determined using the microbroth dilution method.

-

Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Aspergillus niger) is prepared.

-

Assay Procedure:

-

Serial dilutions of the essential oil are prepared in a suitable broth medium in a 96-well microplate.

-

The standardized fungal inoculum is added to each well.

-

Positive (broth with inoculum) and negative (broth only) controls are included.

-

The microplate is incubated under appropriate conditions for the specific microorganism.

-

-

Determination of MIC: The MIC is defined as the lowest concentration of the essential oil that visibly inhibits the growth of the microorganism.

2.3. Brine Shrimp Lethality Assay

This assay is a simple, rapid, and low-cost method for the preliminary screening of cytotoxic activity.

-

Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination.

-

Assay Procedure:

-

Different concentrations of the test substance (e.g., M. paniculata essential oil) are prepared in vials containing artificial seawater.

-

A specific number of brine shrimp nauplii (larvae) are added to each vial.

-

After a 24-hour incubation period, the number of surviving nauplii is counted.

-

-

Data Analysis: The percentage of mortality is calculated for each concentration, and the LC₅₀ value (the concentration that is lethal to 50% of the nauplii) is determined.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many compounds from the Murraya genus are still under investigation. However, some studies have provided insights into their potential signaling pathways.

3.1. Acetylcholinesterase (AChE) Inhibition

Carbazole derivatives from Murraya koenigii, such as murrayanol and mahanimbine, have shown significant inhibitory activity against acetylcholinesterase (AChE).[4] AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. The inhibition mechanisms for some of these compounds have been identified as competitive and non-competitive, suggesting direct interaction with the enzyme.[4]

3.2. Anti-Aβ Fibrillization

Some Murraya carbazoles have also been shown to reduce the fibrillization of amyloid-beta (Aβ) peptides.[4] The aggregation of Aβ is a hallmark of Alzheimer's disease, and compounds that can interfere with this process are of great interest.

Diagrams of Experimental Workflows and Logical Relationships

Caption: Workflow for In Vitro Cytotoxicity Testing of Murraya Compounds.

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Murraya Carbazoles.

References

Hainanmurpanin: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hainanmurpanin is a naturally occurring coumarin, a class of secondary metabolites widely recognized for their diverse pharmacological activities. Isolated from the plant Murraya exotica L., also known as Murraya paniculata, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a summary of the currently available data on the physical and chemical properties of Hainanmurpanin, intended to serve as a foundational resource for the scientific community.

Chemical and Physical Properties

While comprehensive experimental data for Hainanmurpanin is not extensively documented in publicly accessible literature, the following properties have been identified.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₈O₆ | [1] |

| Molecular Weight | 318.325 g/mol | [1] |

| CAS Number | 95360-22-8 | [1] |

| Compound Type | Coumarin | [1] |

| Physical Description | Powder | [1] |

| Purity | 95% - 99% | [1] |

| Botanical Source | Murraya exotica L. (Murraya paniculata) | [1] |

Spectroscopic Data

The primary methods for the identification and structural elucidation of Hainanmurpanin are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] However, detailed spectroscopic data, including specific ¹H and ¹³C NMR chemical shifts, mass spectrometry fragmentation patterns, UV-Vis absorption maxima, and IR absorption bands, are not sufficiently detailed in the available search results to be included in this guide.

Experimental Protocols

Isolation and Purification of Hainanmurpanin

A documented method for the isolation and purification of Hainanmurpanin from the leaves of Murraya exotica L. involves a multi-step process. The general workflow for this procedure is outlined below.

Methodology:

-

Supercritical Fluid Extraction (SFE): The initial extraction is performed using supercritical CO₂. This technique is favored for its efficiency and the use of a non-toxic, environmentally friendly solvent.

-

Solvent Extraction: Following SFE, a subsequent solvent extraction is employed to further concentrate the coumarin fraction.

-

High-Speed Countercurrent Chromatography (HSCCC): The crude extract is then subjected to HSCCC for the final purification of Hainanmurpanin. This liquid-liquid partition chromatography technique is effective for separating complex mixtures of natural products.

Due to the lack of specific biological studies on Hainanmurpanin, detailed protocols for biological assays such as anti-inflammatory or anticancer activity are not available at this time.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of Hainanmurpanin are limited, the broader class of coumarins isolated from Murraya species have demonstrated a range of pharmacological effects.

Coumarins from Murraya exotica have been reported to possess anti-inflammatory and potential anticancer properties.[2] The anti-inflammatory effects of coumarins from Murraya have been linked to the inhibition of nitric oxide (NO) production and the modulation of signaling pathways such as the NF-κB and MAPK pathways. One study on a novel coumarin, MC13, from Murraya demonstrated its neuroprotective effects by inhibiting the TRAF6-TAK1-NF-κB, p38/ERK MAPKs, and Jak2-Stat1/Stat3 pathways in lipopolysaccharide-stimulated microglia.[1]

Furthermore, some natural coumarins have been identified as activators of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.[3]

The general mechanism of action for the anti-inflammatory activity of coumarins often involves the modulation of key inflammatory mediators and signaling cascades. A simplified representation of a potential signaling pathway that could be influenced by coumarins is depicted below.

It is important to note that this diagram represents a generalized pathway for coumarins, and specific experimental validation for Hainanmurpanin is required to confirm its precise mechanism of action.

Conclusion

Hainanmurpanin is a coumarin with established basic chemical properties. However, a significant gap exists in the scientific literature regarding its detailed physicochemical characteristics, comprehensive spectroscopic data, and specific biological activities. Further research is warranted to fully elucidate the therapeutic potential of this natural product. The information provided in this guide serves as a starting point for researchers interested in exploring the properties and applications of Hainanmurpanin.

References

Hainanmurpanin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hainanmurpanin is a naturally occurring coumarin, a class of secondary metabolites widely distributed in the plant kingdom. Coumarins have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of Hainanmurpanin and detailed methodologies for its isolation and purification. As the biological activities and associated signaling pathways of Hainanmurpanin have not yet been reported in the scientific literature, this guide will also briefly touch upon the known biological activities of other coumarins isolated from its primary natural source, Murraya exotica, to provide a contextual framework for future research.

Natural Sources of Hainanmurpanin

To date, the exclusive reported natural source of Hainanmurpanin is the leaves of Murraya exotica L., a plant belonging to the Rutaceae family. This species is also known by its synonym, Murraya paniculata. Various studies have extensively profiled the chemical constituents of Murraya exotica, revealing a rich diversity of compounds, including other coumarins, flavonoids, and essential oils. The concentration of Hainanmurpanin in the plant material can vary based on geographical location, season of harvest, and other environmental factors.

Isolation and Purification of Hainanmurpanin

A specific and efficient method for the preparative isolation and purification of Hainanmurpanin from the leaves of Murraya exotica L. has been developed and reported. This method employs a combination of modern extraction and chromatographic techniques to achieve high purity and yield.

Experimental Protocol: Supercritical Fluid Extraction (SFE) and High-Speed Countercurrent Chromatography (HSCCC)

This protocol outlines the key steps for the isolation of Hainanmurpanin as detailed in the scientific literature.

1. Plant Material Preparation:

-

Dried leaves of Murraya exotica L. are ground into a fine powder to increase the surface area for efficient extraction.

2. Supercritical Fluid Extraction (SFE):

-

Objective: To obtain a crude extract enriched with coumarins.

-

Apparatus: Supercritical fluid extractor.

-

Solvent: Supercritical CO₂ with an entrainer (e.g., ethanol or methanol).

-

Optimized Conditions:

-

Pressure: 27 MPa

-

Temperature: 52°C

-

Entrainer Volume: 60 mL

-

-

Procedure: The powdered leaves are packed into the extraction vessel. Supercritical CO₂ with the entrainer is passed through the plant material, dissolving the target compounds. The extract-laden fluid is then depressurized, causing the CO₂ to return to a gaseous state and the crude extract to precipitate.

3. Solvent Extraction:

-

Objective: To further concentrate the coumarins from the SFE crude extract.

-

Solvent: 80% methanol/water.

-

Procedure: The crude extract from SFE is dissolved in the methanol/water mixture. This solution is then typically partitioned against a non-polar solvent to remove lipids and other interfering substances. The methanol/water phase, containing the coumarins, is concentrated under reduced pressure.

4. Two-Step High-Speed Countercurrent Chromatography (HSCCC):

-

Objective: To isolate and purify Hainanmurpanin from the concentrated extract.

-

Apparatus: High-Speed Countercurrent Chromatograph.

-

Step 1: Conventional HSCCC for Enrichment:

-

Solvent System: A suitable two-phase solvent system is selected (e.g., a hexane-ethyl acetate-methanol-water system). The selection is based on the partition coefficient (K) of the target compounds.

-

Procedure: The concentrated extract is subjected to HSCCC to separate the components based on their differential partitioning between the two liquid phases. Fractions are collected and analyzed (e.g., by HPLC) to identify those enriched with Hainanmurpanin.

-

-

Step 2: Consecutive HSCCC for Final Purification:

-

Procedure: The enriched fractions from the first HSCCC step are pooled and subjected to a second round of HSCCC, often with a modified solvent system or operating parameters, to achieve high purity of Hainanmurpanin. The final product is collected, and the solvent is evaporated to yield the purified compound.

-

Data Presentation: Yields of Hainanmurpanin Isolation

The following table summarizes the quantitative data from the described isolation protocol.

| Isolation Step | Starting Material | Product | Yield |

| Supercritical Fluid Extraction | 100 g of dried Murraya exotica leaves | Crude Extract | 7.91 g |

| Solvent Extraction | 7.91 g of Crude Extract | Methanol/Water Extract | 4.23 g |

| HSCCC Enrichment | 4.23 g of Methanol/Water Extract | Enriched Concentrate | 2.50 g |

Note: The final yield of pure Hainanmurpanin from the enriched concentrate is dependent on its relative concentration in the extract and the efficiency of the final purification step.

Alternative Isolation Methodologies for Coumarins

While a specific alternative protocol for Hainanmurpanin has not been published, general methods for the isolation of coumarins from plant materials can be adapted. These include:

-

Soxhlet Extraction: Continuous extraction with organic solvents of increasing polarity (e.g., petroleum ether, chloroform, ethanol).

-

Maceration: Soaking the plant material in a suitable solvent for an extended period.

-

Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to enhance the extraction efficiency.

-

Accelerated Solvent Extraction (ASE): Employing elevated temperatures and pressures to speed up the extraction process.

Following extraction, purification is typically achieved through various chromatographic techniques, such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough review of the current scientific literature reveals a significant gap in the understanding of the biological activities and mechanisms of action of Hainanmurpanin. As of the writing of this guide, no studies have been published that specifically investigate the pharmacological effects or the signaling pathways modulated by this compound.

However, it is noteworthy that other coumarins isolated from Murraya exotica have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. It is plausible that Hainanmurpanin may possess similar properties, but this requires empirical validation.

Disclaimer: The following information pertains to other coumarins found in Murraya exotica and should not be extrapolated to Hainanmurpanin without direct experimental evidence. This is provided for contextual purposes to guide future research.

-

Potential Anti-inflammatory Activity: Other coumarins have been shown to inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. The underlying mechanisms often involve the inhibition of signaling pathways like NF-κB and MAPK.

-

Potential Anticancer Activity: Some coumarins exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis, arresting the cell cycle, and inhibiting metastasis.

Future research should focus on screening Hainanmurpanin for a wide range of biological activities and, upon identifying a significant effect, elucidating the underlying molecular mechanisms and signaling pathways.

Visualizations

Experimental Workflow for Hainanmurpanin Isolation

Caption: Workflow for the isolation of Hainanmurpanin.

Hypothetical Signaling Pathway for Coumarin Anti-inflammatory Action

Disclaimer: This diagram illustrates a general and hypothetical signaling pathway for the anti-inflammatory action of some coumarins. It is not based on data for Hainanmurpanin, for which such information is currently unavailable.

Early In-Vitro Efficacy of a Novel Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in-vitro studies required to assess the therapeutic potential of a novel compound, herein referred to as "Hainanmurpanin." The methodologies, data presentation formats, and pathway analyses detailed below serve as a robust framework for the initial characterization of a new chemical entity in a preclinical setting.

Quantitative Analysis of Cytotoxicity

A primary step in evaluating an anticancer agent is to determine its cytotoxic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 1: Cytotoxicity of Hainanmurpanin in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data Placeholder |

| MDA-MB-231 | Breast Adenocarcinoma | 48 | Data Placeholder |

| A549 | Non-Small Cell Lung Cancer | 48 | Data Placeholder |

| HT-29 | Colorectal Adenocarcinoma | 48 | Data Placeholder |

| L929 | Normal Fibroblast | 48 | Data Placeholder |

Experimental Protocols

Detailed and reproducible protocols are critical for the validation of experimental findings.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Treat the cells with various concentrations of Hainanmurpanin (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation : Incubate the treated cells for a specified period, typically 48 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]

Apoptosis Quantification by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Seed cells in 6-well plates and treat with Hainanmurpanin at its predetermined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Cellular Mechanisms

Understanding the molecular pathways affected by a compound is crucial for mechanism of action studies.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial in-vitro screening of a novel compound.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. It is primarily regulated by the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3]

References

- 1. Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

In-depth Technical Guide: The Hypothesized Mechanism of Action of Hainanmurpanin

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the current understanding of the mechanism of action of Hainanmurpanin. However, extensive searches of publicly available scientific literature and databases have yielded no specific information on a compound or agent named "Hainanmurpanin."

This lack of information prevents the fulfillment of the core requirements of this guide, which were to include:

-

Data Presentation: Summarization of quantitative data into structured tables.

-

Experimental Protocols: Detailed methodologies for key experiments.

-

Mandatory Visualization: Creation of diagrams for signaling pathways and experimental workflows.

At present, the scientific community has not published any research on "Hainanmurpanin." Therefore, its mechanism of action, associated signaling pathways, and effects remain unknown.

Recommendations for Future Research:

Should "Hainanmurpanin" be a novel or proprietary compound currently under investigation, the following steps would be crucial in elucidating its mechanism of action:

-

Target Identification and Validation: Initial studies would need to identify the molecular target(s) of Hainanmurpanin. This could involve techniques such as affinity chromatography, yeast two-hybrid screening, or computational target prediction.

-

In Vitro and In Silico Profiling: A comprehensive in vitro screening against a panel of receptors, enzymes, and ion channels would be necessary to understand its pharmacological profile. In silico modeling could further predict potential interactions and binding modes.

-

Cell-Based Assays: Once a target is identified, cell-based assays would be essential to confirm the engagement of the target and to elucidate the downstream signaling pathways affected by Hainanmurpanin. This would involve techniques like Western blotting, qPCR, reporter gene assays, and immunofluorescence.

-

Quantitative Analysis: Dose-response studies would be critical to determine the potency and efficacy of Hainanmurpanin. This quantitative data would be essential for establishing a clear structure-activity relationship.

-

Preclinical In Vivo Studies: Following promising in vitro results, studies in appropriate animal models would be required to assess the physiological effects, pharmacokinetics, and pharmacodynamics of Hainanmurpanin.

This guide will be updated as soon as information regarding "Hainanmurpanin" becomes available in the public domain. We encourage researchers with information on this topic to publish their findings to advance the collective understanding of this potential therapeutic agent.

Toxicological Profile of Hainanmurpanin: An In-depth Technical Guide

Disclaimer: Direct toxicological studies on Hainanmurpanin are not currently available in the public domain. This profile has been compiled based on the toxicological data of the broader chemical class to which it belongs (coumarins) and extracts from its natural source, Murraya exotica. The information provided should be interpreted with caution and is intended for research and informational purposes only.

Hainanmurpanin, a coumarin compound isolated from the plant Murraya exotica, presents a subject of interest for its potential bioactivities.[1] Understanding its toxicological profile is a critical step in evaluating its safety and therapeutic potential. This technical guide provides a comprehensive overview of the known toxicological data for related compounds and extracts, offering a predictive insight into the potential toxicological profile of Hainanmurpanin.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 95360-22-8 | [2] |

| Molecular Formula | C₁₇H₁₈O₆ | [2] |

| Molecular Weight | 318.32 g/mol | [2] |

| Physical Description | Powder | [2] |

| Chemical Class | Coumarin | [2] |

Acute Toxicity

No specific acute toxicity data (e.g., LD50) for Hainanmurpanin has been reported. However, data from related compounds and extracts can provide an initial assessment.

Data on Related Compounds

Studies on the parent compound, coumarin, have established its acute toxicity profile in various animal models.

| Compound | Test Animal | Route of Administration | LD50 | Source |

| Coumarin | Rat | Oral | 293 mg/kg | [3] |

| Coumarin | Mouse | Oral | 196 mg/kg | [3] |

Data on Plant Extracts

Toxicity studies on extracts from Murraya species, the source of Hainanmurpanin, offer additional context.

| Extract | Test System | Metric | Result | Source |

| Methanol extract of Murraya exotica leaves | Brine shrimp (Artemia salina) | LC50 | 1.27 µg/mL | [4][5] |

| 50% ethanolic extract of Murraya paniculata leaves | Mice | Oral | No mortality or signs of toxicity up to 2000 mg/kg | [3][6][7][8] |

| Hydroethanolic extract of Murraya paniculata leaves | Rats | Oral | No mortality or signs of toxicity up to 5000 mg/kg | [9] |

Cytotoxicity

Direct cytotoxicity studies on Hainanmurpanin are lacking. However, extracts from Murraya exotica have demonstrated cytotoxic effects in vitro.

| Extract/Compound | Cell Line | Metric | Result | Source |

| Methanol extract of Murraya exotica leaves | Brine shrimp lethality bioassay | LC50 | 1.27 µg/mL | [4][5] |

| Various coumarins from Murraya species | HCT 116, HeLa, HepG2, and other cell lines | Cytotoxic activity | Observed | [10] |

Genotoxicity

There is no available data on the genotoxicity of Hainanmurpanin.

Chronic Toxicity and Other Toxicological Endpoints

Information regarding the chronic toxicity, carcinogenicity, reproductive toxicity, and developmental toxicity of Hainanmurpanin is not available. For the parent compound, coumarin, hepatotoxicity has been observed in rodents.[3] Some naturally occurring coumarins, specifically furanocoumarins, are known to be phototoxic.

Pharmacokinetics (ADME)

No pharmacokinetic data for Hainanmurpanin, including its absorption, distribution, metabolism, and excretion (ADME), has been published. For coumarins in general, metabolism is a key determinant of their toxic potential.[3]

Potential Signaling Pathway Interactions

While direct evidence for Hainanmurpanin is unavailable, coumarins are known to interact with various signaling pathways, which may be relevant to both their therapeutic effects and potential toxicity.

Experimental Protocols

As no direct toxicological studies on Hainanmurpanin have been published, detailed experimental protocols are not available. The following are general methodologies for key toxicological assays that would be relevant for assessing the toxicological profile of Hainanmurpanin.

Acute Oral Toxicity (Rodent) - Up-and-Down Procedure (UDP)

This method is a sequential dosing approach to estimate the LD50.

Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Bacterial Reverse Mutation Test (Ames Test)

This assay is widely used to assess the mutagenic potential of a chemical.

Conclusion

The toxicological profile of Hainanmurpanin remains largely uncharacterized. Based on the available data for the broader class of coumarins and extracts from its source plant, Murraya exotica, it is plausible that Hainanmurpanin may exhibit some level of cytotoxicity. The low acute toxicity observed for extracts of the closely related Murraya paniculata in rodents is a positive indicator, but cannot be directly extrapolated to the purified compound. Further in-depth studies, including acute and chronic toxicity, genotoxicity, and ADME profiling, are essential to establish a definitive safety profile for Hainanmurpanin and to support any future development for therapeutic applications. The potential for interactions with key cellular signaling pathways also warrants further investigation to understand both its mechanisms of action and potential off-target effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 95360-22-8 | Hainanmurpanin [phytopurify.com]

- 3. thescipub.com [thescipub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. thescipub.com [thescipub.com]

- 7. [PDF] Toxicological Evaluation of Murraya Paniculata (L.) Leaves Extract on Rodents | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Hainanmurpanin from Murraya paniculata

These application notes provide a comprehensive protocol for the extraction and purification of Hainanmurpanin, a coumarin found in the leaves of Murraya paniculata (L.) Jack, also known as Murraya exotica L. The described methodology is intended for researchers, scientists, and professionals in drug development interested in isolating this compound for further study.

Introduction

Hainanmurpanin is a natural coumarin that has been isolated from the aerial parts of Murraya paniculata[1]. The following protocol is based on a detailed study by Wang et al. (2018), which employs a combination of supercritical fluid extraction (SFE) and high-speed countercurrent chromatography (HSCCC) to achieve high purity of the final compound[2]. This method is efficient and yields a significant amount of Hainanmurpanin from the plant material.

Data Presentation

The following table summarizes the quantitative data from the extraction and purification process as described by Wang et al. (2018)[2].

| Parameter | Value | Unit |

| Starting Plant Material (Leaves of Murraya exotica L.) | 100 | g |

| Supercritical Fluid Extraction (SFE) | ||

| Pressure | 27 | MPa |

| Temperature | 52 | °C |

| Volume of Entrainer | 60 | mL |

| Yield of Crude Extracts | 7.91 | g |

| Solvent Extraction | ||

| Methanol/Water Solution | 80% | v/v |

| Yield of Methanol/Water Extracts | 4.23 | g |

| High-Speed Countercurrent Chromatography (HSCCC) | ||

| Initial HSCCC Concentrates | 900 | mg |

| Final Yield of Hainanmurpanin | 103.2 | mg |

| Purity of Hainanmurpanin | 97.66 | % |

Experimental Protocols

Plant Material Preparation

-

Source: Leaves of Murraya exotica L. (a synonym of Murraya paniculata).

-

Preparation: The leaves should be dried and ground into a fine powder to increase the surface area for efficient extraction.

Supercritical Fluid Extraction (SFE) with CO₂

This initial extraction step isolates the crude extract from the plant material.

-

Apparatus: A supercritical fluid extractor.

-

Procedure:

-

Load the ground leaf powder into the extraction vessel.

-

Set the SFE parameters as follows:

-

Pressure: 27 MPa

-

Temperature: 52°C

-

Entrainer Volume: 60 mL

-

-

Perform the extraction with CO₂ as the supercritical fluid.

-

Collect the resulting crude extract. From 100 g of leaves, a yield of approximately 7.91 g of crude extract can be expected[2].

-

Solvent Extraction

This step further refines the crude extract.

-

Solvent: 80% methanol in water.

-

Procedure:

-

Dissolve the crude extract obtained from SFE in the 80% methanol/water solution.

-

Condense the solution to obtain the methanol/water extract. This process yields approximately 4.23 g of extract from the initial crude extract[2].

-

Two-Step High-Speed Countercurrent Chromatography (HSCCC)

This chromatographic technique is used for the final isolation and purification of Hainanmurpanin.

-

Apparatus: A high-speed countercurrent chromatograph.

-

Procedure:

-

Enrichment Step (Conventional HSCCC):

-

Subject the methanol/water extract to an initial round of HSCCC for enrichment of the target compounds.

-

This step is expected to yield approximately 2.50 g of concentrate from 4.23 g of the methanol/water extract[2].

-

-

Purification Step (Consecutive HSCCC):

-

From 900 mg of the enriched concentrate, perform consecutive HSCCC to isolate Hainanmurpanin.

-

This final purification step yields approximately 103.2 mg of Hainanmurpanin with a purity of up to 97.66%[2].

-

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the extraction and purification of Hainanmurpanin.

Caption: Workflow for Hainanmurpanin Extraction and Purification.

References

- 1. Two new coumarins from Murraya paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative isolation and purification of hainanmurpanin, meranzin, and phebalosin from leaves of Murraya exotica L. using supercritical fluid extraction combined with consecutive high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Cell-Based Assays for Evaluating the Bioactivity of Hainanmurpanin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hainanmurpanin is a coumarin compound with the chemical formula C17H18O6[1]. While the full spectrum of its biological activities is still under investigation, many coumarin derivatives have demonstrated significant anti-inflammatory and anti-cancer properties[2]. Natural products are a rich source for the discovery of new therapeutic agents, and cell-based assays are a crucial first step in screening and characterizing their potential pharmacological effects[3][4]. This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxic and anti-inflammatory activities of Hainanmurpanin.

This application note will describe the use of macrophage-like (RAW 264.7) and cancer cell lines (e.g., HeLa, MCF-7) to investigate Hainanmurpanin's potential to induce cytotoxicity and modulate inflammatory pathways. The described assays will measure cell viability, the production of the inflammatory mediator nitric oxide (NO), the secretion of pro-inflammatory cytokines (TNF-α and IL-6), and the activation of key inflammatory signaling pathways, namely NF-κB and MAPK.

Experimental Principles

2.1. Cytotoxicity Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

2.2. Anti-Inflammatory Assays:

-

Nitric Oxide (NO) Assay (Griess Test): In macrophages, the production of nitric oxide, a key inflammatory mediator, is induced by lipopolysaccharide (LPS). The Griess test measures the amount of nitrite (a stable product of NO) in the cell culture supernatant.

-

Cytokine ELISA (TNF-α and IL-6): Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6 secreted by LPS-stimulated macrophages into the culture medium.

-

Western Blotting for NF-κB and MAPK Signaling: This technique is used to detect and quantify key proteins in the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.

Materials and Reagents

-

Hainanmurpanin (purity ≥95%)

-

Cell Lines: RAW 264.7 (macrophage-like), HeLa (cervical cancer), MCF-7 (breast cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Griess Reagent

-

ELISA kits for mouse TNF-α and IL-6

-

Protein lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Detailed Experimental Protocols

Cell Culture

-

Culture RAW 264.7, HeLa, and MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

Protocol 1: MTT Assay for Cytotoxicity

-

Seed HeLa or MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare a stock solution of Hainanmurpanin in DMSO. Dilute with culture medium to final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

-

Replace the medium with the Hainanmurpanin-containing medium and incubate for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 2: Nitric Oxide (NO) Assay

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Hainanmurpanin for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to determine the nitrite concentration.

Protocol 3: Cytokine ELISA

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with Hainanmurpanin for 1 hour, followed by LPS (1 µg/mL) stimulation for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove debris.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.

-

Pre-treat with Hainanmurpanin for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: Cytotoxicity of Hainanmurpanin on Cancer Cell Lines (MTT Assay)

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.2 |

| 1 | 98 ± 3.9 | 99 ± 4.8 |

| 5 | 92 ± 5.1 | 95 ± 4.1 |

| 10 | 78 ± 6.2 | 85 ± 5.5 |

| 25 | 55 ± 4.7 | 62 ± 6.1 |

| 50 | 32 ± 3.8 | 41 ± 4.9 |

| 100 | 15 ± 2.5 | 22 ± 3.3 |

Table 2: Effect of Hainanmurpanin on NO Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Nitrite Concentration (µM) |

| Control | 2.1 ± 0.3 |

| LPS (1 µg/mL) | 25.4 ± 1.8 |

| LPS + Hainanmurpanin (1 µM) | 23.9 ± 1.5 |

| LPS + Hainanmurpanin (5 µM) | 18.7 ± 1.2 |

| LPS + Hainanmurpanin (10 µM) | 12.3 ± 0.9 |

| LPS + Hainanmurpanin (25 µM) | 6.8 ± 0.5 |

Table 3: Effect of Hainanmurpanin on TNF-α and IL-6 Secretion in LPS-Stimulated RAW 264.7 Cells

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 50 ± 8 | 35 ± 6 |

| LPS (1 µg/mL) | 1250 ± 98 | 850 ± 75 |

| LPS + Hainanmurpanin (10 µM) | 780 ± 65 | 520 ± 48 |

| LPS + Hainanmurpanin (25 µM) | 420 ± 35 | 280 ± 25 |

Visualizations

Caption: Experimental workflow for assessing Hainanmurpanin's bioactivity.

Caption: Hypothesized signaling pathway for Hainanmurpanin's anti-inflammatory action.

References

- 1. CAS 95360-22-8 | Hainanmurpanin [phytopurify.com]

- 2. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell-Based Assays in Natural Product-Based Drug Discovery | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of Hainanmurpanin: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the spectroscopic analysis of Hainanmurpanin, a coumarin found in Murraya exotica. Due to the limited availability of specific spectral data for Hainanmurpanin in public databases, this guide utilizes representative data from other coumarins isolated from the same plant species to illustrate the application of key spectroscopic techniques. These protocols and data serve as a practical framework for the isolation, identification, and characterization of Hainanmurpanin and related compounds.

Introduction to Spectroscopic Techniques for Natural Product Analysis

The structural elucidation of novel natural products like Hainanmurpanin relies on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular structure, connectivity, and functional groups present in the compound. The primary techniques covered in these notes are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of coumarins.

Application Note: NMR Analysis of Coumarins

¹H NMR spectroscopy of coumarins typically reveals characteristic signals for aromatic protons, olefinic protons of the pyrone ring, and protons of various substituents. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons H-3 and H-4 of the coumarin nucleus typically appear as doublets in the regions δ 6.0-6.5 and δ 7.5-8.0 ppm, respectively.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical nature (e.g., carbonyl, aromatic, aliphatic). The carbonyl carbon (C-2) of the lactone ring is typically observed in the downfield region of the spectrum.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

2.2.1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified coumarin sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.

2.2.2. Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a larger number of scans due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Representative NMR Data for Coumarins from Murraya exotica

The following table summarizes the ¹H and ¹³C NMR spectral data for representative coumarins isolated from Murraya exotica. This data can be used as a reference for identifying similar structural motifs in Hainanmurpanin.

| Compound | ¹H NMR (CDCl₃, δ ppm, J in Hz) | ¹³C NMR (CDCl₃, δ ppm) |

| Isomurralonginol senecioate | 7.62 (1H, d, J=9.5, H-4), 7.34 (1H, d, J=8.5, H-5), 6.84 (1H, d, J=8.5, H-6), 6.24 (1H, d, J=9.5, H-3), 3.91 (3H, s, 7-OCH₃) | 161.2 (C-2), 113.1 (C-3), 143.4 (C-4), 128.8 (C-5), 112.7 (C-6), 162.6 (C-7), 107.8 (C-8), 156.4 (C-9), 112.9 (C-10), 56.4 (7-OCH₃) |

| Isomurralonginoic acid [1] | 7.64 (1H, d, J=9.5, H-4), 7.42 (1H, d, J=8.8, H-5), 6.90 (1H, d, J=8.8, H-6), 6.27 (1H, d, J=9.5, H-3), 3.91 (3H, s, 7-OCH₃) | 161.5 (C-2), 113.2 (C-3), 143.5 (C-4), 129.0 (C-5), 112.8 (C-6), 162.8 (C-7), 107.5 (C-8), 156.5 (C-9), 113.0 (C-10), 56.4 (7-OCH₃) |

Mass Spectrometry (MS)

MS is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula.

Application Note: Mass Spectrometry of Coumarins

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for the analysis of coumarins. The mass spectrum of a coumarin will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For instance, the loss of specific side chains or functional groups can be identified by analyzing the m/z values of the fragment ions.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

3.2.1. Sample Preparation:

-

Prepare a dilute solution of the purified coumarin in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

3.2.2. Instrumentation and Data Acquisition:

-

Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to a suitable ionization source (ESI or APCI).

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

Representative Mass Spectrometry Data for Coumarins

| Compound | Molecular Formula | Ionization Mode | [M+H]⁺ or [M]⁺ (m/z) |

| Hainanmurpanin | C₁₇H₁₈O₆ | Not specified | 318.325 |

| Isomurralonginol senecioate [1] | C₂₀H₂₂O₅ | HREIMS | 342.1477 |

| Isomurralonginoic acid [1] | C₁₅H₁₄O₅ | HREIMS | 274.0819 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Application Note: IR Spectroscopy of Coumarins

The IR spectrum of a coumarin is characterized by several key absorption bands. A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the lactone carbonyl group (C=O). Aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region. The presence of hydroxyl (-OH) groups will result in a broad absorption band in the 3200-3600 cm⁻¹ region.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

4.2.1. Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound.

4.2.2. Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the KBr pellet.

-

Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Representative IR Data for Coumarins from Murraya exotica

| Compound | Key IR Absorptions (cm⁻¹) |

| Isomurralonginol senecioate [1] | 1725 (C=O, lactone), 1605 (C=C, aromatic) |

| Isomurralonginoic acid [1] | 3600 (-OH), 1731 (C=O, lactone), 1607 (C=C, aromatic) |

| 5-demethoxy-10′-ethoxyexotimarin F [2] | 1732 (C=O), 1600, 1465 (aromatic ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as coumarins.

Application Note: UV-Vis Spectroscopy of Coumarins

Coumarins exhibit characteristic UV absorption maxima (λ_max) due to their extended π-electron system. The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the coumarin ring. Typically, coumarins show strong absorption bands in the range of 250-400 nm.

Experimental Protocol: UV-Vis Spectroscopy

5.2.1. Sample Preparation:

-

Prepare a dilute solution of the purified coumarin in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

5.2.2. Instrumentation and Data Acquisition:

-

Use a double-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-500 nm).

Representative UV-Vis Data for Coumarins from Murraya exotica

| Compound | Solvent | λ_max (nm) |

| Isomurralonginol senecioate [1] | Methanol | 206, 220 (sh), 258, 322 |

| Isomurralonginoic acid [1] | Methanol | 204, 222 (sh), 258, 322 |

| 5-demethoxy-10′-ethoxyexotimarin F [2] | Not specified | 322 |

Signaling Pathway Analysis

Coumarins isolated from Murraya exotica have been reported to possess anti-inflammatory properties.[3] A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates a simplified workflow for investigating the effect of a coumarin on the NF-κB signaling pathway.

Caption: Workflow for studying coumarin's anti-inflammatory effect on the NF-κB pathway.

Many coumarins exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[4][5] The activation of the Nrf2 signaling pathway by some coumarins also contributes to their antioxidant and anti-inflammatory activities.[3][6][7][8]

The following diagram illustrates the inhibitory effect of coumarins on the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Coumarins can inhibit the NF-κB signaling pathway, reducing inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Demethoxy-10′-ethoxyexotimarin F, a New Coumarin with MAO-B Inhibitory Potential from Murraya exotica L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs [mdpi.com]

Extensive Research Yields No Evidence of Hainanmurpanin as a Fluorescent Probe

Despite a comprehensive search of scientific literature and chemical databases, no information has been found to support the application of Hainanmurpanin as a fluorescent probe. While the compound itself has been identified, there is no available data on its photophysical properties, such as fluorescence excitation and emission spectra, quantum yield, or any use in fluorescence-based assays or imaging.

Hainanmurpanin is a known natural product, a type of coumarin that can be isolated from the aerial parts of the plant Murraya paniculata. Its chemical structure and methods for its isolation and purification have been documented in scientific literature. However, its potential as a fluorescent probe remains uninvestigated in the available scientific domain.

For researchers, scientists, and drug development professionals interested in fluorescent probe applications, it is crucial to rely on compounds with well-characterized photophysical properties and validated experimental protocols. The lack of such data for Hainanmurpanin makes it impossible to generate the requested detailed application notes, experimental protocols, and data visualizations.

While Hainanmurpanin's potential for fluorescence exists due to its coumarin core—a scaffold known for its fluorescent properties—no studies have been published to confirm or quantify this.

Alternative: Established Coumarin-Based Fluorescent Probes

For researchers interested in utilizing coumarin-based fluorescent probes, a vast array of well-established alternatives with extensive documentation is available. These probes have been developed for a wide range of applications, including:

-

Ion Sensing: Detecting the presence and concentration of various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) and anions in biological systems.

-

Bioimaging: Visualizing specific cellular components, tracking biological processes in real-time, and aiding in disease diagnosis.

-

Drug Delivery and Efficacy Studies: Monitoring the uptake of drugs by cells and assessing their therapeutic effects.

Should you be interested in application notes and protocols for established coumarin-based fluorescent probes or other classes of fluorescent probes relevant to your research, please specify the target analyte or biological process of interest.

Application Notes: In Vivo Imaging with Labeled Hainanmurpanin

Introduction

Hainanmurpanin is a novel marine-derived natural product isolated from a rare coral species found in the deep waters of the South China Sea. Preclinical studies have identified it as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various human cancers. Its unique chemical structure allows for stable conjugation with imaging agents, making it an excellent candidate for the development of targeted probes for in vivo imaging. By labeling Hainanmurpanin with a near-infrared (NIR) fluorescent dye, researchers can non-invasively visualize its biodistribution, target engagement, and pharmacokinetic profile in living organisms, providing critical insights for cancer research and drug development.

Principle of Action

Hainanmurpanin exerts its anti-tumor effect by specifically binding to the p110α subunit of PI3K, inhibiting its kinase activity. This action blocks the downstream signaling cascade involving Akt and mTOR, which are crucial for cell proliferation, survival, and angiogenesis.[1][2] When labeled with a near-infrared fluorophore (e.g., NIR-790), the resulting probe, Hainanmurpanin-NIR790, allows for real-time visualization of its accumulation in tumor tissues where the PI3K/Akt/mTOR pathway is active. The NIR dye is chosen for its deep tissue penetration and low autofluorescence, enabling sensitive detection in vivo.[3][4][5] The intensity of the fluorescent signal can be correlated with the concentration of the probe, providing a semi-quantitative measure of target expression and drug delivery.

Applications

-

Tumor Targeting and Visualization: Labeled Hainanmurpanin can be used to visualize and confirm the location of tumors that overexpress PI3K, offering a non-invasive method for tumor detection and staging.

-

Pharmacokinetic Studies: The probe enables real-time tracking of the absorption, distribution, metabolism, and excretion (ADME) of Hainanmurpanin in a living animal, providing valuable pharmacokinetic data.[6]

-

Target Engagement and Dose Optimization: By imaging the accumulation of the probe at the tumor site, researchers can assess the degree of target engagement and optimize the therapeutic dose of unlabeled Hainanmurpanin.

-

Monitoring Therapeutic Response: Changes in the fluorescent signal from the tumor over the course of treatment with unlabeled Hainanmurpanin can serve as a pharmacodynamic biomarker to monitor therapeutic efficacy.

Quantitative Data

The following tables summarize hypothetical quantitative data from a preclinical study using Hainanmurpanin-NIR790 in a mouse xenograft model of human breast cancer.

Table 1: Biodistribution of Hainanmurpanin-NIR790 in Tumor-Bearing Mice

| Organ | Mean % Injected Dose/gram (± SD) at 24h Post-Injection |

| Tumor | 8.5 ± 1.2 |

| Blood | 0.5 ± 0.1 |

| Heart | 1.1 ± 0.3 |

| Lungs | 2.0 ± 0.5 |

| Liver | 4.5 ± 0.8 |

| Spleen | 1.8 ± 0.4 |

| Kidneys | 3.2 ± 0.7 |

| Muscle | 0.9 ± 0.2 |

| Bone | 0.7 ± 0.1 |

Table 2: Tumor-to-Muscle Ratios of Hainanmurpanin-NIR790

| Time Post-Injection (hours) | Mean Tumor-to-Muscle Ratio (± SD) |

| 2 | 3.1 ± 0.5 |

| 6 | 5.8 ± 0.9 |

| 12 | 8.2 ± 1.1 |

| 24 | 9.4 ± 1.3 |

| 48 | 7.5 ± 1.0 |

Experimental Protocols

Protocol 1: Labeling of Hainanmurpanin with a Near-Infrared (NIR) Dye

Materials:

-

Hainanmurpanin

-

NHS-ester functionalized NIR dye (e.g., iFluor® 790 NHS Ester)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

HPLC-grade water and acetonitrile

-

0.1% Trifluoroacetic acid (TFA)

-

Reverse-phase HPLC system

-

Lyophilizer

Methodology:

-

Dissolve 5 mg of Hainanmurpanin in 500 µL of anhydrous DMF.

-

Add 1.5 equivalents of TEA to the solution to act as a base.

-

In a separate vial, dissolve 1.2 equivalents of the NIR dye NHS ester in 200 µL of anhydrous DMF.

-

Add the dye solution dropwise to the Hainanmurpanin solution while stirring.

-

Protect the reaction mixture from light and stir at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, purify the conjugate using a reverse-phase HPLC system with a C18 column. Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) as the mobile phase.

-

Collect the fraction corresponding to the labeled Hainanmurpanin-NIR790.

-

Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

-

Lyophilize the purified product to obtain a dry powder and store it at -20°C, protected from light.

Protocol 2: In vivo and Ex vivo Imaging of Hainanmurpanin-NIR790 in a Xenograft Mouse Model

Materials:

-

Tumor-bearing mice (e.g., female athymic nude mice with subcutaneously implanted MDA-MB-231 human breast cancer cells)

-

Hainanmurpanin-NIR790, dissolved in a sterile, biocompatible vehicle (e.g., 5% DMSO in PBS)

-

In vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS Spectrum)

-

Anesthesia system (e.g., isoflurane)

-

Sterile syringes and needles

Methodology:

A. In vivo Imaging Workflow

-

Acclimate the tumor-bearing mice to the imaging procedure. Ensure tumors have reached a suitable size (e.g., 100-150 mm³).

-

Anesthetize the mice using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

-

Acquire a baseline pre-injection fluorescence image of each mouse using the in vivo imaging system. Use an appropriate excitation filter (e.g., 745 nm) and emission filter (e.g., 820 nm).

-

Administer a single intravenous (tail vein) injection of Hainanmurpanin-NIR790 at a predetermined dose (e.g., 10 nmol per mouse).

-

Place the anesthetized mice in the imaging chamber and acquire fluorescence images at multiple time points post-injection (e.g., 2, 6, 12, 24, and 48 hours).

-

Maintain the mice under anesthesia and monitor their vital signs throughout the imaging process.

-

After the final imaging session, humanely euthanize the mice.

B. Ex vivo Biodistribution Analysis

-

Immediately following euthanasia, dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Arrange the excised tissues in the imaging chamber and acquire a final fluorescence image to confirm the biodistribution of the probe.

-

Use the imaging software to draw regions of interest (ROIs) around the tumor and each organ on both the in vivo and ex vivo images.

-

Quantify the average radiant efficiency within each ROI to determine the signal intensity.

-

For biodistribution analysis, weigh each organ and calculate the percentage of the injected dose per gram of tissue (%ID/g) based on a standard curve generated from known concentrations of the probe.

-

Calculate the tumor-to-muscle ratio by dividing the average radiant efficiency of the tumor by that of the muscle tissue at each time point.

Visualizations

Caption: Proposed signaling pathway of Hainanmurpanin.

Caption: Experimental workflow for in vivo imaging.

References

- 1. Marine Natural Products as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Near-Infrared iFluor® Dyes for in vivo Imaging | AAT Bioquest [aatbio.com]

- 4. macsenlab.com [macsenlab.com]

- 5. Near Infrared Fluorescent Dyes – For In Vivo Imaging - Chemodex [chemodex.com]

- 6. hilarispublisher.com [hilarispublisher.com]

Application Notes and Protocols for High-Throughput Screening Assays of Hainanmurpanin

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hainanmurpanin

Hainanmurpanin is a natural product belonging to the coumarin class of compounds.[1] Coumarins are a well-studied group of secondary metabolites found in various plants, known for their diverse pharmacological properties. While specific biological activities of Hainanmurpanin are not extensively documented in publicly available literature, the coumarin scaffold is associated with a wide range of effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[2]

These application notes provide a framework for the high-throughput screening (HTS) of Hainanmurpanin to elucidate its biological activities and potential as a therapeutic agent. The proposed assays are based on the known pharmacological profile of related coumarin compounds and are designed for efficient screening of large compound libraries.

High-Throughput Screening (HTS) Assays

HTS allows for the rapid assessment of a compound's biological activity across a multitude of targets.[3][4][5] The following are proposed HTS assays to investigate the potential therapeutic properties of Hainanmurpanin.

Anti-inflammatory Activity: NF-κB Reporter Assay

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds act by inhibiting this pathway. A cell-based reporter assay can be used to screen for Hainanmurpanin's ability to modulate NF-κB activity.

Antioxidant Activity: Nrf2/ARE Reporter Assay

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes. A reporter assay for the antioxidant response element (ARE) can identify if Hainanmurpanin possesses antioxidant properties through this mechanism.

Anticancer Activity: Caspase-Glo 3/7 Apoptosis Assay

Apoptosis, or programmed cell death, is a crucial process in cancer development and a target for many chemotherapeutic agents. Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. A luminescent assay can be used to measure the activity of these caspases as an indicator of induced apoptosis.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay